molecular formula C4H6 B1205218 Cyclobutene CAS No. 822-35-5

Cyclobutene

Cat. No.: B1205218
CAS No.: 822-35-5
M. Wt: 54.09 g/mol
InChI Key: CFBGXYDUODCMNS-UHFFFAOYSA-N
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Description

Cyclobutene is an intriguing organic compound with the chemical formula C₄H₆ . It belongs to the class of alkenes and is characterized by a four-membered ring with a double bond, introducing unsaturation into the molecule. This structure results in significant ring strain, making this compound a subject of considerable interest in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutene can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound primarily relies on the dimerization of 1,3-butadiene due to its efficiency and the availability of 1,3-butadiene as a starting material .

Chemical Reactions Analysis

Cycloaddition Reactions

Cyclobutene can undergo cycloaddition reactions, in which two or more unsaturated molecules combine to form a cyclic adduct. A specific example is the gold(I)-catalyzed reaction between arylalkynes and alkenes, which can lead to the formation of cyclobutenes via a [2 + 2] cycloaddition that proceeds stepwise .

  • The intermolecular gold(I)-catalyzed reaction between arylalkynes and alkenes leads to cyclobutenes by a [2 + 2] cycloaddition, which takes place stepwise .

  • The reaction of 1-naphthylacetylene and 9-phenanthrylacetylene with an alkene yields cyclobutenes and 1,3-dienes .

  • This compound derivatives can also be synthesized via [2+2] cycloaddition reactions . An example is the dimerization of difluorodichloroethene upon heating to yield tetrachloro-3,3,4,4-tetrafluorocyclobutane .

Ring-Opening Reactions

Due to its ring strain, this compound can undergo ring-opening reactions, leading to the formation of acyclic products.

Reactions Involving the Double Bond

The double bond in this compound can participate in various reactions typical of alkenes, such as hydrogenation, halogenation, and hydrohalogenation .

Abstraction Reactions

Heavy this compound species can undergo abstraction reactions with compounds like CCl4. Theoretical investigations suggest that the reactivity of heavy cyclobutenes in radical abstraction reactions depends on the atoms within the double bond. Heavy cyclobutenes containing more massive and less electronegative atoms in the double bond react more readily with CCl4 .

Gold-Catalyzed Reactions

Cyclobutenes can be formed through gold-catalyzed reactions involving alkynes and alkenes . The distribution of products, such as cyclobutenes versus 1,3-dienes, depends on the specific substituents on the substrates . Density functional theory (DFT) calculations have been used to investigate the mechanisms and factors influencing product distribution in these reactions .

The reaction between arylalkynes and alkenes, catalyzed by gold(I), yields cyclobutenes through a stepwise [2 + 2] cycloaddition . For example, the reaction of an alkyne with an alkene leads to the formation of both this compound and 1,3-diene products . When reacting with (Z)-cyclooctene, this compound is the major product .

Reaction Outcome

ReactantsProducts
Arylalkynes + AlkenesCyclobutenes + 1,3-dienes
1-Naphthylacetylene/9-Phenanthrylacetylene + AlkeneCyclobutenes + 1,3-dienes
Alkyne + 2-methyl-2-penteneThis compound + 1,3-diene
Alkyne + (Z)-cycloocteneThis compound (major product)
Heavy cyclobutenes (A, B, C, D, E, F, G) + CCl4Products of abstraction reactions

Scientific Research Applications

Medicinal Chemistry

Cyclobutene in Drug Development
this compound derivatives have shown promise in drug development, particularly in enhancing the pharmacological profiles of small-molecule drug candidates. The unique puckered structure of this compound allows for improved metabolic stability and conformational restriction, making it an attractive scaffold for medicinal chemists.

  • Case Study: Antibody-Drug Conjugates (ADCs)
    In a study focusing on ADCs targeting cancer cells, researchers replaced a valine residue with a cyclobutyl ring to improve selectivity towards cathepsin B, an enzyme active in tumor cells. The cyclobutane-containing linker demonstrated greater selectivity compared to traditional linkers, enhancing therapeutic efficacy against cancer cells .
  • Table: this compound Derivatives and Their Biological Activities
CompoundTargetActivitySelectivity
This compound derivative 1Cathepsin BHigh potencyIncreased selectivity
Cyclobutane derivative 2TTK KinasePotent inhibitorHigh bioavailability
This compound analog 3Cancer cell linesModerate activityLow selectivity

Organic Synthesis

Synthesis of this compound Derivatives
this compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions, including cycloadditions and as an enophile in Diels-Alder reactions, makes it valuable for constructing complex organic molecules.

  • Recent Advances
    Recent studies have focused on the total synthesis of cyclobutane-containing natural products. For instance, researchers successfully synthesized cyclobutanols through radical cyclization methods, achieving yields of up to 76% . This approach highlights the utility of this compound in synthesizing biologically relevant compounds.
  • Table: Methods for Synthesizing this compound Derivatives
MethodYield (%)Reference
Radical cyclization76%
Diels-Alder reactionVariable
Click chemistry (tetrazine)High efficiency

Materials Science

Reactive Coatings and Bioconjugates
this compound analogs have been explored as reactive coatings and potential antibiotics. Their ability to undergo "click" reactions with tetrazines allows for the development of bioconjugate linkers that can selectively modify proteins .

  • Case Study: Fatty Acid Analog Synthesis
    A study aimed at synthesizing short-chain this compound fatty acids demonstrated their potential as substrates for conjugation to amino acids. This application is significant for developing new protein modification techniques that could lead to advancements in drug delivery systems .

Mechanism of Action

The mechanism of action of cyclobutene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The ring strain in this compound also makes it prone to ring-opening reactions, which can be induced thermally or photochemically .

Comparison with Similar Compounds

Cyclobutene can be compared with other cyclic alkenes such as:

This compound’s unique combination of ring strain and unsaturation makes it a valuable compound for studying chemical reactivity and for use in various synthetic applications.

Biological Activity

Cyclobutene is a four-membered cyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug discovery.

Structural Characteristics

The this compound ring is characterized by a strained structure that contributes to its reactivity and biological properties. The unique puckered conformation of this compound allows for increased C−C bond lengths and enhanced π-character, making it a valuable scaffold in drug design. This compound derivatives have been employed to improve the stability and selectivity of various drug candidates.

Antimicrobial and Antitumor Properties

Research has demonstrated that cyclobutane-containing alkaloids exhibit significant antimicrobial, antibacterial, and antitumor activities. A review highlighted over 60 biologically active compounds derived from cyclobutane structures, isolated from both terrestrial and marine species. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents .

Table 1: Biological Activities of Cyclobutane-Containing Compounds

Compound NameBiological ActivityIC50 Value (µM)Source
PiplartineAnti-platelet aggregation21.5Piper nigrum
Piperarborenine CCytotoxic against A549 cells<4Piper arborescens
This compound DerivativeInhibitory activity against Mtb-Synthetic
Cyclobutane DerivativePotent against CCRF-CEM cell linesComparableSynthetic

The biological activity of this compound derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Cyclobutane derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cathepsin B and tankyrase enzymes. This inhibition can disrupt critical cellular pathways associated with tumor growth and metastasis .
  • Conformational Rigidity : The rigid structure of this compound allows for better fitting into enzyme active sites, enhancing selectivity and potency. For example, modifications using cyclobutyl linkers have improved the stability and selectivity of antibody-drug conjugates targeting cancer cells .
  • Antimicrobial Mechanisms : The antimicrobial activity of cyclobutane derivatives may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Study 1: this compound-Functionalized Fatty Acids

A study investigated the antimicrobial properties of this compound-functionalized fatty acids against Mycobacterium smegmatis (Msm). The results indicated promising levels of inhibition, suggesting that these compounds could serve as potential leads in the development of new antimicrobial agents .

Case Study 2: Cyclobutane Derivatives in Cancer Therapy

Cyclobutane derivatives have been explored for their anticancer properties in various studies. One notable compound demonstrated significant cytotoxicity against multiple cancer cell lines while maintaining a high therapeutic index, indicating a favorable safety profile for further development .

Q & A

Q. Basic: What established experimental methods are used to synthesize cyclobutene, and what are their limitations?

This compound is primarily synthesized via two methods:

  • 1,3-Butadiene Dimerization : Catalyzed by nickel or transition metals, this method produces this compound but requires precise control of reaction conditions (e.g., temperature, pressure) to minimize side reactions like polymerization .
  • Cyclobutanol Dehydration : Less common due to the challenge of preparing cyclobutanol, which involves multi-step synthesis and purification hurdles .

Methodological Considerations :

  • Monitor reaction progress using gas chromatography (GC) to track this compound yield.
  • Optimize catalyst loading (e.g., 0.5–2 mol% Ni) to balance efficiency and cost .

Q. Basic: How is the structure of this compound characterized experimentally?

Key techniques include:

  • X-ray Crystallography : Resolves bond angles (e.g., ~85° for the strained ring) and confirms the planar geometry of the double bond .
  • NMR Spectroscopy : <sup>1</sup>H NMR reveals deshielded protons adjacent to the double bond (δ 5.2–5.8 ppm), while <sup>13</sup>C NMR identifies sp<sup>2</sup> carbons at ~120–130 ppm .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate experimental bond lengths and angles .

Q. Advanced: How does ring strain in this compound influence its reactivity, and how can this be quantified experimentally?

This compound’s 90° bond angles (vs. ideal 120° for sp<sup>2</sup> carbons) create ~25–30 kcal/mol ring strain, driving unique reactivity:

  • Thermal Ring-Opening : At 150–200°C, this compound undergoes electrocyclic ring-opening to 1,3-butadiene, a process measurable via differential scanning calorimetry (DSC) .
  • Photochemical Reactions : UV irradiation induces [2+2] cycloreversion to cyclobutane, monitored via UV-Vis spectroscopy .

Methodological Approaches :

  • Compare activation energies (ΔG‡) of strained vs. unstrained alkenes using Arrhenius plots from kinetic studies.
  • Use strain-energy calculations (e.g., group increment theory) to quantify contributions from angle distortion .

Q. Advanced: How can researchers resolve contradictions in reported photochemical reaction outcomes of this compound?

Discrepancies in product distributions (e.g., cyclobutane vs. polymerized derivatives) arise from:

  • Wavelength Sensitivity : UV light at 254 nm favors cycloreversion, while 365 nm may induce polymerization. Control experiments with monochromatic light sources are critical .
  • Solvent Effects : Polar solvents stabilize transition states for ring-opening; nonpolar solvents favor dimerization. Systematic solvent screening (e.g., hexane vs. acetonitrile) clarifies mechanistic pathways .

Data Analysis Strategy :

  • Use time-resolved FTIR to track intermediate species during irradiation.
  • Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) .

Q. Advanced: What methodological frameworks are suitable for designing this compound-based polymers with tailored properties?

This compound’s ring-opening metathesis polymerization (ROMP) can yield polymers with tunable thermal stability:

  • Catalyst Selection : Grubbs’ catalysts (e.g., Ru-based) enable controlled living polymerization, characterized by gel permeation chromatography (GPC) for molecular weight distribution .
  • Functionalization : Introduce substituents (e.g., methyl groups) to the this compound ring to modulate polymer crystallinity, analyzed via differential scanning calorimetry (DSC) .

Experimental Design :

  • Optimize monomer-to-catalyst ratios (e.g., 100:1 to 500:1) to balance reaction rate and polymer length.
  • Use <sup>13</sup>C cross-polarization magic-angle spinning (CP/MAS) NMR to study solid-state polymer conformations .

Q. Basic: What analytical techniques are used to assess this compound purity and stability during storage?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., 1,3-butadiene) with detection limits <0.1% .
  • Accelerated Stability Testing : Store this compound at 40°C/75% RH for 4 weeks and monitor degradation via FTIR for carbonyl formation .

Q. Advanced: How can computational models predict this compound reactivity in novel reaction environments?

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states using explicit solvent models (e.g., water, toluene) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective functionalization .

Validation : Compare computed activation energies (e.g., ωB97X-D/cc-pVTZ) with experimental Arrhenius data .

Q. Advanced: What strategies mitigate challenges in reproducing this compound synthesis across laboratories?

  • Standardized Protocols : Document catalyst activation steps (e.g., degassing with N2) to prevent oxidation .
  • Interlaboratory Studies : Share raw data (e.g., GC traces, NMR spectra) via repositories like PubChem to validate reproducibility .

Properties

IUPAC Name

cyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6/c1-2-4-3-1/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBGXYDUODCMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26710-12-3
Record name Cyclobutene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26710-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60231616
Record name Cyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-35-5
Record name Cyclobutene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.360
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Retrosynthesis Analysis

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